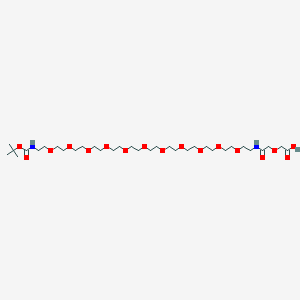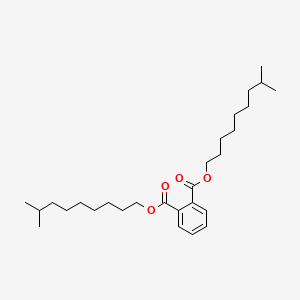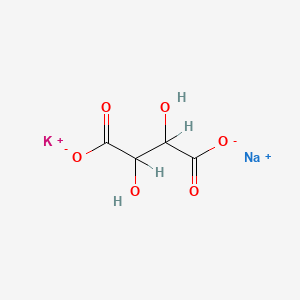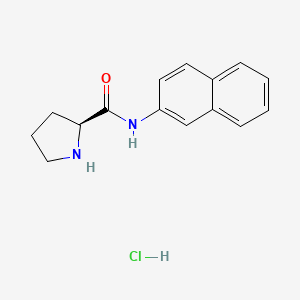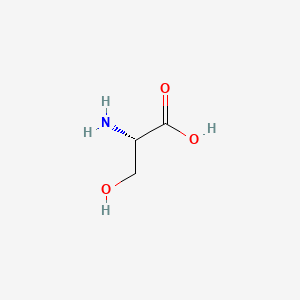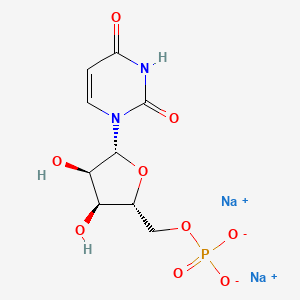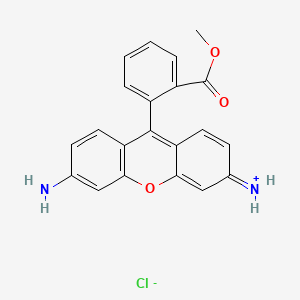
罗丹明 123
描述
Rhodamine 123 is a chemical compound and a dye . It is a cell-permeable, green fluorescent dye suitable for monitoring membrane polarization in mitochondria and bacteria in live cell assays . The dye is often used as a tracer dye within water to determine the rate and direction of flow and transport . It is also used in fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .
Molecular Structure Analysis
Rhodamine 123 interacts with POPC bilayers, and the relative position of the benzoic ring varies depending on the structure of the dyes and their interactions with water and lipids . The dye’s absorption peak is at 505 nm, and its luminescence is tunable at around 560 nm when used as a laser dye .
Chemical Reactions Analysis
Rhodamine 123 has been studied using laser flash photolysis and pulse radiolysis to understand its triplet and free radical states . The molar absorption of the triplet state at 395 nm was found to be 1.2×10^4 d mol^-1 cm^-1 in both aqueous and ethanolic solutions . The formation and decay of the excited singlet state at 420 nm were observed during the laser
科学研究应用
线粒体特异性和可视化
罗丹明 123 是一种线粒体特异性荧光染料,与传统光学显微技术相比,它极大地增强了活细胞中线粒体的可检测性。它对线粒体的特异性和荧光特性允许详细可视化线粒体的分布、形态以及对各种处理(例如病毒转化或药物治疗)的反应变化 (Johnson, Walsh, & Chen, 1980)。
癌细胞中的选择性毒性
有趣的是,this compound 对癌细胞表现出选择性毒性,而对正常上皮细胞没有毒性。持续暴露于该染料会导致癌细胞死亡,而对正常上皮细胞没有影响。这种现象在各种癌细胞类型和系中观察到,表明this compound 是癌症研究中的潜在药物 (Lampidis, Bernal, Summerhayes, & Chen, 1983)。
在流式细胞术中用于线粒体分析
This compound 广泛用于流式细胞术中进行线粒体分析。由于它根据跨膜电位积累在线粒体中,因此它作为评估活细胞中线粒体丰度和活性的重要探针。该应用允许快速检查大量单个细胞及其细胞器 (Ronot, Benel, Adolphe, & Mounolou, 1986)。
植物细胞研究
This compound 已被用作植物细胞中线粒体的活性染色剂。它在植物细胞研究中的应用允许观察线粒体的数量、形态和细胞分布。它在突出活植物细胞中线粒体的动态变化方面特别有效 (Vannini, Pancaldi, Poli, & Fasulo, 1988)。
对线粒体功能和细胞代谢的影响
This compound 影响线粒体功能和整体细胞代谢,这可以通过它在某些浓度下抑制线粒体 ATP 酶活性和随后的细胞毒性得到证明。这些特性对其作为探针在理解线粒体功能和各种处理对细胞能量动力学的影响方面具有意义 (Emaus, Grunwald, & Lemasters, 1986)。
体外药物转运测定
This compound 还被表征为体外药物转运测定中的示踪染料。它的荧光特性使其成为检查膜转运过程的有用探针,特别是对于参与药物转运和多药耐药表型的 ABCB1 基因产物 MDR1 (Forster, Thumser, Hood, & Plant, 2012)。
作用机制
Target of Action
The primary target of Rhodamine 123 is the mitochondrial membrane . It is also a functional reporter for P-glycoprotein (Pgp) , a protein that plays a crucial role in drug pharmacokinetics .
Mode of Action
Rhodamine 123 binds to the mitochondrial membranes and inhibits transport processes, especially the electron transport chain . This interaction slows down cellular respiration. It is also a substrate of P-glycoprotein (Pgp), which actively effluxes Rhodamine 123 at barrier interfaces .
Biochemical Pathways
Rhodamine 123 affects the cellular respiration pathway by inhibiting the electron transport chain in the mitochondria . This inhibition impacts the production of ATP, a critical energy molecule, thereby influencing cellular functions .
Pharmacokinetics
Rhodamine 123 is actively effluxed by P-glycoprotein at barrier interfaces, including the blood-brain, blood-cerebrospinal fluid (CSF), and placental barriers . The transfer of Rhodamine 123 from blood to brain and CSF decreases with age . These properties significantly impact the bioavailability of Rhodamine 123 in different tissues and at different stages of life.
Result of Action
The action of Rhodamine 123 results in the slowing down of cellular respiration due to its inhibitory effect on the electron transport chain . This effect can be used to assess mitochondrial bioenergetics in living cells . Moreover, Rhodamine 123 can be used as a functional reporter for P-glycoprotein, providing valuable information about multi-drug resistance proteins .
Action Environment
The action of Rhodamine 123 is influenced by environmental factors such as the presence of other molecules and the physiological state of the organism. For instance, the transfer of Rhodamine 123 across barriers varies with age . Furthermore, Rhodamine 123’s fluorescence properties, which are utilized in various assays, can be influenced by the local environment .
属性
IUPAC Name |
[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFATKRONKHHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886503 | |
| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to brown powder; [Acros Organics MSDS] | |
| Record name | Rhodamine 123 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
62669-70-9 | |
| Record name | Xanthylium, 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




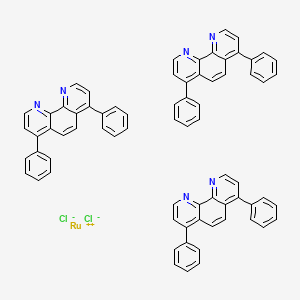
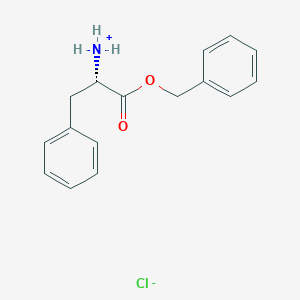
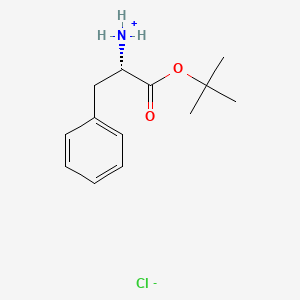


![[(1S,6S,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B7803292.png)

